molecular formula C23H23N3O2 B11067144 [1,2,4]Oxadiazole, 5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-

[1,2,4]Oxadiazole, 5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-

Cat. No.: B11067144
M. Wt: 373.4 g/mol
InChI Key: WCDCZRHOIZIWFB-UHFFFAOYSA-N
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Description

4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER is a complex organic compound that features a combination of pyrrole, phenyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach is the use of palladium-catalyzed cross-coupling reactions to form the pyrrole and phenyl linkages . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-PROPYLPHENYL (1-{3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}ETHYL) ETHER is unique due to its combination of pyrrole, phenyl, and oxadiazole moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

5-[1-(4-propylphenoxy)ethyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C23H23N3O2/c1-3-6-18-7-13-21(14-8-18)27-17(2)23-24-22(25-28-23)19-9-11-20(12-10-19)26-15-4-5-16-26/h4-5,7-17H,3,6H2,1-2H3

InChI Key

WCDCZRHOIZIWFB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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